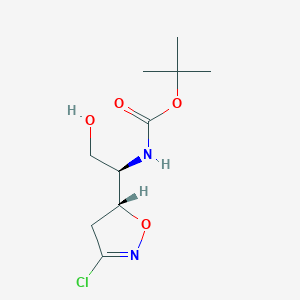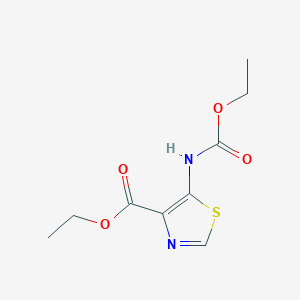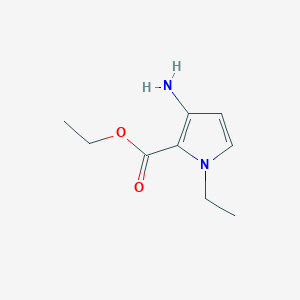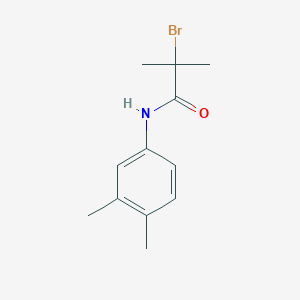
(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole
Descripción general
Descripción
(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole is a chiral compound with a complex structure. Let’s explore its various aspects.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have reported various synthetic routes, including asymmetric synthesis using chiral reagents. The Boc (tert-butoxycarbonyl) protecting group is commonly employed to shield the amino functionality during the synthetic process. Detailed studies on the optimization of reaction conditions, reagent selection, and purification methods are essential for obtaining high yields and enantiopurity.
Molecular Structure Analysis
The molecular structure of (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole consists of an isoxazole ring fused with a chloro-substituted cyclohexane moiety. The Boc group is attached to the amino group, providing steric hindrance and influencing the compound’s reactivity. Researchers have employed techniques such as X-ray crystallography and NMR spectroscopy to elucidate the precise arrangement of atoms within the molecule.
Chemical Reactions Analysis
The compound exhibits interesting reactivity due to its unique structure. Researchers have explored its behavior in various reactions, including substitution , addition , and cyclization processes. Investigating the regioselectivity and stereochemistry of these reactions is crucial for understanding its synthetic versatility.
Physical And Chemical Properties Analysis
- Melting Point : Researchers have reported a melting point range for this compound.
- Solubility : The solubility profile in various solvents impacts its practical utility.
- Stability : Investigating its stability under different conditions (e.g., temperature, pH) is essential.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis in Neurochemistry
Isoxazole amino acids are crucial in neurochemistry, particularly as analogues of neuroexcitants like glutamic acid. A study by Pajouhesh and Curry (1998) highlights the synthesis of such compounds, including isoxazole amino acids, using diastereoselective alkylation and mild hydrolysis. This process is important for producing enantiomerically pure compounds, essential in neurochemistry and pharmacology for their specific biological activities (Pajouhesh & Curry, 1998).
Microwave Assisted Synthesis and Environmental Benefits
Martins et al. (2002) demonstrated the synthesis of 5-hydroxy-5-trichloromethyl-4,5-dihydroisoxazoles using microwave irradiation. This method is noteworthy for its environmental benefits, offering high yields and a more eco-friendly approach compared to traditional synthesis methods (Martins et al., 2002).
Synthesis of Amino Sugars
Jäger and Schröter (1990) explored the synthesis of amino sugars via 4,5-dihydroisoxazole intermediates. Their method involved hydroxylation and reduction steps, leading to the production of 2-amino-2-deoxy-5,6-O-isopropylidene-D-allose. This research contributes to the field of carbohydrate chemistry, particularly in the synthesis of novel amino sugars (Jäger & Schröter, 1990).
Antimicrobial Activity
Flores et al. (2013) conducted a study on the antimicrobial activity of 5-trichloromethyl-4,5-dihydroisoxazole derivatives. Their research, which included synthesis in water and structural analysis, showed that these compounds exhibit significant antibacterial and antifungal activities. This opens up potential applications in developing new antimicrobial agents (Flores et al., 2013).
Aqueous Media Synthesis and Environmental Impact
Dou et al. (2013) developed a method for synthesizing 5-arylisoxazole derivatives in aqueous media, highlighting the environmental advantages of this approach. Their method yields high product purity with mild reaction conditions, underlining the importance of green chemistry in pharmaceutical synthesis (Dou et al., 2013).
Safety And Hazards
As with any chemical compound, safety precautions are crucial. Researchers should handle (R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Toxicity studies and risk assessments are necessary.
Direcciones Futuras
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.
- Synthetic Methodology : Develop more efficient and sustainable synthetic routes.
- Structural Modifications : Explore derivatives for improved properties.
: Reference 1
: Reference 2
: Reference 3
Propiedades
IUPAC Name |
tert-butyl N-[(1R)-1-[(5R)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-hydroxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O4/c1-10(2,3)16-9(15)12-6(5-14)7-4-8(11)13-17-7/h6-7,14H,4-5H2,1-3H3,(H,12,15)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXRARYYNKAYNN-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CC(=NO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)[C@H]1CC(=NO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-5-(1-Boc-amino-2-hydroxyethyl)-3-chloro-4,5-dihydroisoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)




![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-guanidine; hydrochloride](/img/structure/B1443806.png)



![N-(4-Chloro-phenyl)-2-[4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetamide](/img/structure/B1443814.png)

